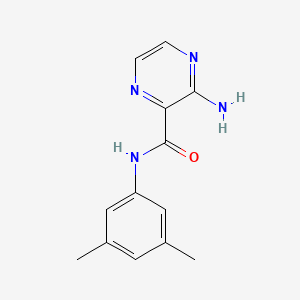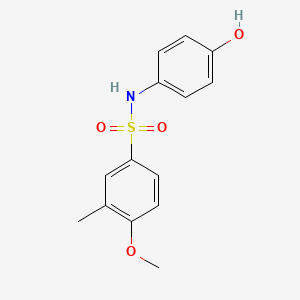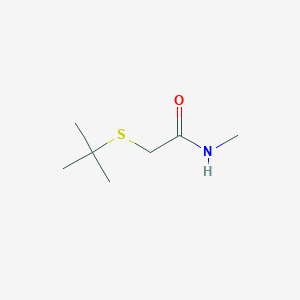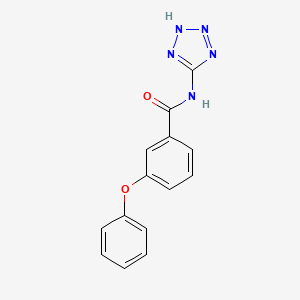
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the pyrazine family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the expression of genes involved in cell proliferation and angiogenesis. Additionally, 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has been found to induce the production of reactive oxygen species, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound is its low solubility, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of the compound in more detail, to better understand how it works at the molecular level. Additionally, future research could focus on improving the synthesis method of the compound, to increase its yield and purity. Finally, there is a need for more studies to investigate the safety and toxicity of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide, to ensure that it can be used safely in humans.
Conclusion:
In conclusion, 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. The mechanism of action of the compound is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Future research could focus on improving the synthesis method of the compound, investigating its safety and toxicity, and studying its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide can be achieved using various methods, including the reaction of pyrazine-2-carboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent. Another method involves the reaction of 3,5-dimethylaniline with pyrazine-2-carboxylic acid chloride in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has been investigated for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-5-9(2)7-10(6-8)17-13(18)11-12(14)16-4-3-15-11/h3-7H,1-2H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKHMOUXHATGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)

![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)

![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
